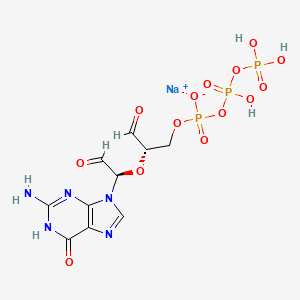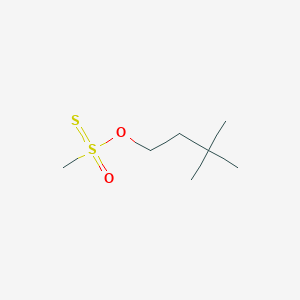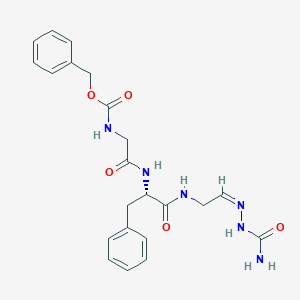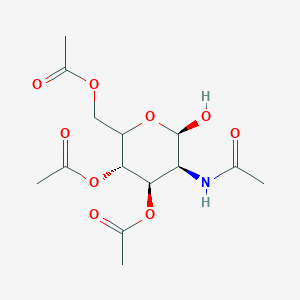
2-(Acetylamino)-2-deoxy-D-glucopyranose 3,4,6-Triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves sophisticated organic reactions, aiming to introduce acetyl and acetylamino groups at strategic positions on the glucopyranose molecule. Studies have demonstrated various synthesis routes, including the formation of tetra-O-acetyl derivatives and the specific introduction of the acetylamino group, exemplified by works on related glucopyranose derivatives (Llewellyn & Williams, 1973) and the synthesis involving di-N-acetylchitobiose (Shaban & Jeanloz, 1971).
Molecular Structure Analysis
The molecular structure of 2-(Acetylamino)-2-deoxy-D-glucopyranose 3,4,6-Triacetate has been elucidated through various spectroscopic methods, including high-resolution mass spectrometry, which provides insight into its fragmentation pathways and structural integrity (Dougherty et al., 1973).
Chemical Reactions and Properties
This compound participates in a plethora of chemical reactions, highlighting its reactivity and functional group transformations. Notably, its role in glycosylation reactions, as evidenced by the formation of specific glycosidic linkages and derivatives, showcases its utility in synthesizing complex glycostructures (Pavliak & Kováč, 1991).
Physical Properties Analysis
The physical properties of 2-(Acetylamino)-2-deoxy-D-glucopyranose 3,4,6-Triacetate, including its melting points, solubility, and crystalline structure, are crucial for its handling and application in research settings. Studies like the work of Lemieux & Huber (1953) provide valuable data on these aspects, facilitating its use in various scientific endeavors (Lemieux & Huber, 1953).
科学的研究の応用
Derivatized D-Glucans
D-Glucans, including derivatized forms like 2-(Acetylamino)-2-deoxy-D-glucopyranose 3,4,6-Triacetate, have significant interest in the chemical and pharmaceutical industries due to their technological properties and biological activities. Chemical modifications, such as acetylation, enhance their solubility, which may alter their biological functions like antioxidation and anticoagulation. The literature indicates that chemically modified d-glucans exhibit potent biological activities, including anticoagulant, antitumor, antioxidant, and antiviral properties. These findings underscore the potential of chemically modified glucans in biotechnology and for the prevention and treatment of various human diseases and clinical complications (Kagimura et al., 2015).
Cyclodextrins and Derivatives
Cyclodextrins, cyclic oligosaccharides with a structure similar to that of 2-(Acetylamino)-2-deoxy-D-glucopyranose 3,4,6-Triacetate, have garnered immense attention for their diverse applications. They are known for their ability to form host–guest type inclusion complexes, leading to a wide range of uses in pharmaceuticals, drug delivery systems, cosmetics, food and nutrition, textiles, and the chemical industry. The versatility of cyclodextrins and their derivatives highlights their potential to address many scientific challenges of the current world (Sharma & Baldi, 2016).
将来の方向性
特性
IUPAC Name |
[(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO9/c1-6(16)15-11-13(23-9(4)19)12(22-8(3)18)10(24-14(11)20)5-21-7(2)17/h10-14,20H,5H2,1-4H3,(H,15,16)/t10?,11-,12+,13+,14+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQNDNAQVPCTFV-ZPJPVDRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@H]1O)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46779904 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)
![5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1140972.png)
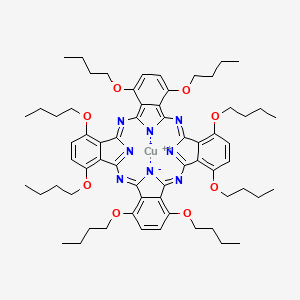
![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140976.png)
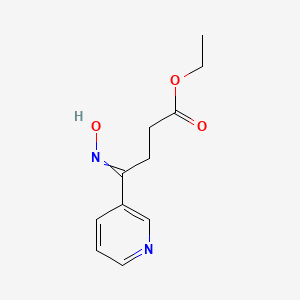
![S-Adenosyl-L-[methyl-3H]methionine](/img/structure/B1140978.png)
